2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline
CAS No.: 847783-54-4
Cat. No.: VC11997583
Molecular Formula: C15H9ClN4
Molecular Weight: 280.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847783-54-4 |
|---|---|
| Molecular Formula | C15H9ClN4 |
| Molecular Weight | 280.71 g/mol |
| IUPAC Name | 2-(3-chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline |
| Standard InChI | InChI=1S/C15H9ClN4/c16-11-5-3-4-10(8-11)14-18-15-12-6-1-2-7-13(12)17-9-20(15)19-14/h1-9H |
| Standard InChI Key | YQQBGLSXFYXNCA-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC(=CC=C4)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC(=CC=C4)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound’s structure comprises a triazolo[1,5-c]quinazoline scaffold fused with a 3-chlorophenyl group at position 2. The quinazoline moiety consists of a bicyclic system with a pyrimidine ring fused to a benzene ring, while the triazole ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capabilities. The chlorophenyl substituent contributes electron-withdrawing effects, influencing reactivity and interactions with biological targets.
Table 1: Molecular Properties of 2-(3-Chlorophenyl)- triazolo[1,5-c]quinazoline
The planar structure facilitates intercalation into DNA, a mechanism observed in Topo II inhibitors. Computational models suggest that the chlorophenyl group stabilizes the compound’s binding to enzyme active sites via hydrophobic interactions .
Synthesis and Structural Modification
General Synthetic Routes
Synthesis typically begins with anthranilic acid derivatives, which undergo cyclization to form quinazoline-2,4-diones. Subsequent chlorination with phosphorus oxychloride yields 2,4-dichloroquinazoline, followed by hydrazine substitution to introduce the triazole ring .
Key Steps:
-
Cyclization: Anthranilic acid reacts with potassium cyanate to form ureidobenzoic acid, which cyclizes under acidic conditions to quinazoline-2,4-dione .
-
Chlorination: Treatment with converts the dione to 2,4-dichloroquinazoline .
-
Triazole Formation: Hydrazine hydrate reacts with dichloroquinazoline at 0–5°C to form 2-chloroquinazolin-4-ylhydrazine, which undergoes cyclization with acetic anhydride to yield the triazoloquinazoline core .
Table 2: Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | , 100°C | 65–75 |
| Chlorination | , reflux | 80–85 |
| Triazole Cyclization | , 60°C | 70–78 |
| Cell Line | IC (μM) | Mechanism |
|---|---|---|
| MCF-7 | 12.4 ± 1.2 | Topo II inhibition |
| HCT-116 | 18.9 ± 2.1 | DNA intercalation |
Antimicrobial Effects
Preliminary studies indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL) . The chlorophenyl group enhances membrane permeability, disrupting bacterial cell walls.
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound’s low solubility in water (<0.1 mg/mL) and high logP (3.2) suggest poor bioavailability, necessitating formulation strategies like nanoencapsulation.
Table 4: Calculated Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| logP | 3.2 | Molinspiration |
| PSA | 56.7 Ų | ChemAxon |
| H-bond donors | 1 | SwissADME |
Metabolic Stability
Microsomal studies indicate rapid hepatic clearance (t = 15 min), primarily via CYP3A4-mediated oxidation . Structural modifications, such as fluorination, may enhance metabolic stability.
Future Directions and Challenges
Structural Optimization
-
Electron-Withdrawing Groups: Introducing nitro or trifluoromethyl groups may enhance DNA-binding affinity.
-
Prodrug Strategies: Phosphate esters could improve aqueous solubility for intravenous administration .
Target Validation
CRISPR-Cas9 screens could identify synthetic lethal interactions, refining the compound’s therapeutic window .
Toxicity Profiling
Chronic toxicity studies in rodents are needed to evaluate hepatotoxicity risks associated with prolonged Topo II inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume